N'-(2-(Allyloxy)benzylidene)dodecanohydrazide
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Overview
Description
N’-(2-(Allyloxy)benzylidene)dodecanohydrazide is a chemical compound with the molecular formula C22H34N2O2 and a molecular weight of 358.528 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)benzylidene)dodecanohydrazide typically involves the condensation reaction between 2-(allyloxy)benzaldehyde and dodecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-(Allyloxy)benzylidene)dodecanohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-(Allyloxy)benzylidene)dodecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N’-(2-(Allyloxy)benzylidene)dodecanohydrazide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-(Allyloxy)benzylidene)dodecanohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-(4-(Allyloxy)benzylidene)dodecanohydrazide: Similar structure but with the allyloxy group at the 4-position.
N’-(2-(Benzyloxy)benzylidene)dodecanohydrazide: Contains a benzyloxy group instead of an allyloxy group.
Uniqueness
N’-(2-(Allyloxy)benzylidene)dodecanohydrazide is unique due to its specific substitution pattern and the presence of both allyloxy and hydrazide functional groups
Properties
CAS No. |
303087-61-8 |
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Molecular Formula |
C22H34N2O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C22H34N2O2/c1-3-5-6-7-8-9-10-11-12-17-22(25)24-23-19-20-15-13-14-16-21(20)26-18-4-2/h4,13-16,19H,2-3,5-12,17-18H2,1H3,(H,24,25)/b23-19+ |
InChI Key |
RQXZMLFYUWLABD-FCDQGJHFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC=C |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC=C |
Origin of Product |
United States |
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